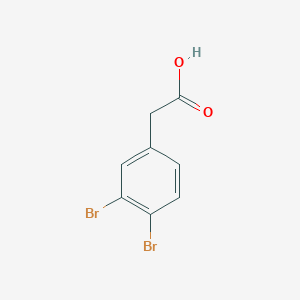
6-氯-N-(2,4-二甲氧基苯基)-4-苯基喹唑啉-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
科学研究应用
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.
Medicine: It is explored for its potential therapeutic applications in treating inflammatory diseases and infections.
Industry: The compound is used as a precursor in the synthesis of other biologically active quinazoline derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 2,4-dimethoxyaniline.
Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Chlorination: The resulting quinazoline intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Final Coupling: The final step involves coupling the chlorinated quinazoline intermediate with phenylamine under basic conditions, such as using sodium hydride or potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF), sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with modified electronic properties.
Substitution: Formation of substituted quinazoline derivatives with diverse functional groups.
作用机制
The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine involves the inhibition of specific molecular targets, such as kinases and enzymes, that play a crucial role in cellular signaling pathways. By binding to these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)-4-phenylquinazolin-2-amine
- 6-chloro-N-(2-ethylphenyl)-4-phenylquinazolin-2-amine
- 6-chloro-N-(3-methoxyphenyl)-4-phenylquinazolin-2-amine
Uniqueness
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.
属性
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONRPCQURXILMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
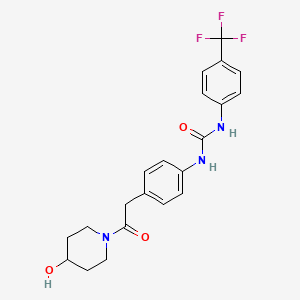
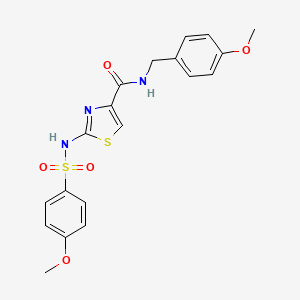
![4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)
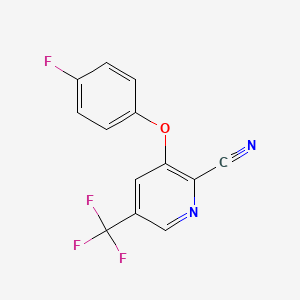
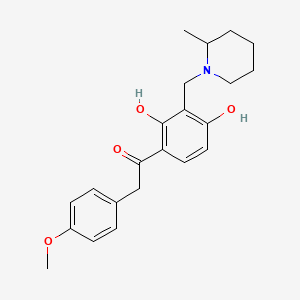
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
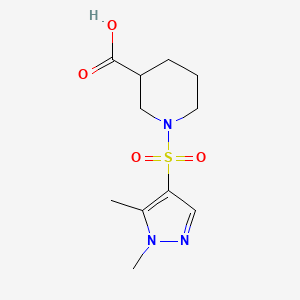
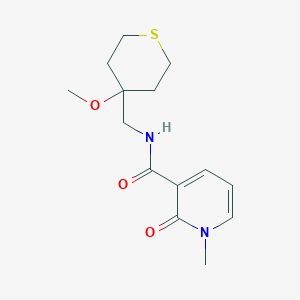
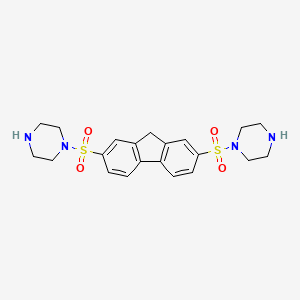
![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)

![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)
